1,3-Dichloro-7-fluoroisoquinoline is a chemical compound with the molecular formula and a molecular weight of 216.0 g/mol. This compound features a unique isoquinoline structure, characterized by the presence of two chlorine atoms and one fluorine atom at specific positions on the aromatic ring. The compound is often used in various scientific and industrial applications due to its distinctive chemical properties and reactivity.
Research indicates that 1,3-Dichloro-7-fluoroisoquinoline exhibits significant biological activity, making it a candidate for pharmaceutical development. It has been studied for its potential effects on various biological targets, including enzyme inhibition and receptor modulation. The presence of halogen atoms (chlorine and fluorine) may enhance its binding affinity to biological molecules, contributing to its therapeutic potential .
The synthesis of 1,3-Dichloro-7-fluoroisoquinoline typically involves several methods:
1,3-Dichloro-7-fluoroisoquinoline has diverse applications across several fields:
Studies on the interactions of 1,3-Dichloro-7-fluoroisoquinoline with biological systems suggest that it may influence several biochemical pathways. Its halogenated structure can affect its solubility and permeability, impacting its bioavailability and efficacy in therapeutic applications. Ongoing research aims to elucidate its mechanism of action further and identify specific molecular targets within biological systems .
Several compounds share structural similarities with 1,3-Dichloro-7-fluoroisoquinoline. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1,3-Dichloroisoquinoline | Lacks fluorine atoms | Simpler structure with potential different biological activities |
| 1,3-Dichloro-5-fluoroisoquinoline | Contains one fluorine atom | Different halogen positioning may alter reactivity |
| 3,5,6,7,8-Pentachloroisoquinoline | Multiple chlorine atoms without fluorine | More chlorinated variant; potentially higher reactivity |
The uniqueness of 1,3-Dichloro-7-fluoroisoquinoline lies in its combination of both chlorine and fluorine atoms within the isoquinoline framework. This specific arrangement may impart distinct chemical reactivity and biological properties compared to similar compounds, making it valuable for targeted applications in pharmaceuticals and agrochemicals .
The IUPAC name 1,3-dichloro-7-fluoroisoquinoline is derived from the parent isoquinoline structure (C₉H₇N). The numbering begins at the nitrogen atom in the pyridine ring (position 1), proceeds clockwise around the pyridine, and continues into the fused benzene ring. Substituents are assigned positions based on this schema:
The SMILES notation FC1=CC2=C(C=C1)C=C(Cl)N=C2Cl encodes this arrangement, emphasizing the fused rings and halogen placements.
Structural elucidation relies on advanced analytical techniques:
X-ray crystallography confirms the planar geometry of the isoquinoline core, with bond angles and lengths consistent with aromatic systems. The fluorine atom at C7 induces a slight distortion in the benzene ring due to its electronegativity.
Direct halogenation represents the most fundamental approach for introducing halogen substituents into the isoquinoline framework, with specific methodologies tailored for chlorine and fluorine incorporation at defined positions [1] [2]. The regioselective functionalization of isoquinoline derivatives through direct halogenation strategies requires careful consideration of electronic effects and reaction conditions to achieve the desired substitution pattern of 1,3-dichloro-7-fluoroisoquinoline [3].
Phosphorus oxychloride emerges as the primary chlorinating agent for achieving 1,3-dichlorination of isoquinoline derivatives, operating through an electrophilic aromatic substitution mechanism [4]. Recent investigations have demonstrated that phosphorus oxychloride in combination with sulfoxide promoters can achieve chlorination at positions 1 and 3 under remarkably mild conditions, with reactions proceeding at 26 degrees Celsius to yield up to 99 percent conversion [4]. The reaction mechanism involves the formation of an activated phosphorus-chlorine complex that selectively targets the nitrogen-adjacent carbon positions due to their enhanced electrophilicity [2].
Halogenation selectivity in isoquinoline systems follows predictable patterns based on electronic distribution within the heterocyclic framework [1]. Position 1 demonstrates the highest reactivity toward electrophilic chlorination due to its proximity to the nitrogen atom, which activates this position through resonance effects [2]. Position 3 represents the secondary site for chlorination, requiring more forcing conditions or extended reaction times to achieve complete substitution [3].
Table 1: Physical and Chemical Properties of 1,3-Dichloro-7-fluoroisoquinoline
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄Cl₂FN |
| Molecular Weight (grams per mole) | 216.04 |
| Chemical Abstracts Service Number | 941294-25-3 |
| Melting Point (degrees Celsius) | Not reported |
| Boiling Point (degrees Celsius) | 332.3±37.0 (Predicted) |
| Density (grams per cubic centimeter) | 1.491±0.06 (Predicted) |
| pKa | -2.03±0.50 (Predicted) |
| Solubility in Water | Sparingly soluble |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, dichloromethane |
| Simplified Molecular Input Line Entry System | FC1=CC2=C(C=C1)C=C(Cl)N=C2Cl |
Alternative chlorinating systems include the use of tetramethylene sulfoxide in combination with phosphorus oxychloride, which provides enhanced selectivity and milder reaction conditions [4]. This system operates through a unique mechanism where the sulfoxide acts as both a promoter and a directing group, facilitating precise chlorination at the desired positions while minimizing side reactions [4].
The electronic properties of the isoquinoline nucleus significantly influence halogenation patterns, with electron-withdrawing substituents directing incoming electrophiles to specific positions [1]. The presence of the nitrogen heteroatom creates distinct regions of electron density that can be exploited for regioselective halogenation strategies [2].
Table 2: Direct Halogenation Methods for Isoquinoline Functionalization
| Method | Target Position | Reaction Conditions | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| Elemental Fluorine/Iodine Co-reaction | C-7 (Fluorine) | F₂/I₂, CFCl₂-CFCl₂, Room Temperature | 40-75 | High for fluorine introduction |
| Phosphorus Oxychloride | C-1, C-3 (Chlorine) | POCl₃, 120-150°C | 60-85 | High for chlorination |
| Selectfluor-mediated Fluorination | Various positions | Selectfluor, Acetonitrile, Room Temperature-80°C | 50-80 | Moderate |
| N-Fluorobenzenesulfonylimide | Activated positions | N-Fluorobenzenesulfonylimide, solvent, mild heating | 45-70 | Good for activated positions |
| Tetramethylene Sulfoxide/Phosphorus Oxychloride | Multiple positions | POCl₃/sulfoxide, 26°C | 70-99 | Excellent |
Fluorine incorporation into heterocyclic systems presents unique challenges due to the high electronegativity and small size of the fluorine atom, requiring specialized methodologies distinct from other halogenation processes [5] [6]. The introduction of fluorine at the 7-position of isoquinoline derivatives can be achieved through several complementary approaches, each with distinct advantages and limitations [7] [8].
Direct fluorination using elemental fluorine in the presence of halogen carriers represents the most straightforward approach for fluorine introduction [5]. This methodology employs elemental fluorine gas in combination with iodine or chlorine as co-reagents, operating under controlled conditions to prevent over-fluorination and decomposition [5]. The reaction proceeds through a radical mechanism where the halogen carrier moderates the reactivity of elemental fluorine, enabling selective introduction at the 7-position of the isoquinoline framework [9].
The fluorination reaction requires careful temperature control, typically conducted at temperatures ranging from -78 to 25 degrees Celsius to maintain selectivity and prevent substrate decomposition [5]. Solvent selection plays a crucial role, with chlorofluorocarbon solvents such as dichlorodifluoromethane providing optimal results due to their chemical inertness and compatibility with fluorine gas [5] [9].
Nucleophilic fluorination strategies offer an alternative approach for fluorine introduction, particularly useful when substrates contain appropriate leaving groups [7]. Potassium fluoride and cesium fluoride serve as effective nucleophilic fluoride sources, with reactions typically requiring elevated temperatures of 80-150 degrees Celsius and polar aprotic solvents [8]. The mechanism involves nucleophilic aromatic substitution where the fluoride ion displaces a suitable leaving group, such as chloride or nitro groups [7].
Electrophilic fluorination methods utilize reagents such as Selectfluor and N-fluorobenzenesulfonylimide to introduce fluorine through electrophilic aromatic substitution [10]. These reagents offer improved safety profiles compared to elemental fluorine while maintaining good reactivity toward electron-rich aromatic systems [7]. The reaction conditions are generally milder, operating at temperatures from 0 to 80 degrees Celsius in conventional organic solvents [10].
Table 3: Fluorination Techniques in Heterocyclic Synthesis
| Technique | Reagents | Mechanism | Substrate Requirements | Temperature Range (°C) |
|---|---|---|---|---|
| Direct Fluorination with F₂ | F₂/halogen carrier | Radical substitution | Activated heterocycles | -78 to 25 |
| Nucleophilic Fluorination | Potassium Fluoride, Cesium Fluoride, Tetrabutylammonium Fluoride | Nucleophilic substitution | Good leaving groups present | 80-150 |
| Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonylimide | Electrophilic addition | Electron-rich aromatics | 0-80 |
| Late-stage Deoxyfluorination | Diethylaminosulfur Trifluoride, DeoxoFluor | Substitution of hydroxyl groups | Hydroxyl-containing precursors | -78 to 25 |
| Radiofluorination (Fluorine-18) | [¹⁸F]Potassium Fluoride, iodonium salts | Nucleophilic aromatic substitution | Activated aryl halides | 80-150 |
Recent advances in fluorination methodology include the development of novel fluoroalkyl amino reagents that enable the construction of fluorinated heterocycles through multi-component coupling reactions [8]. These reagents facilitate the direct incorporation of fluoroalkyl groups during heterocycle formation, providing access to structurally diverse fluorinated isoquinoline derivatives [8].
Radiofluorination techniques have gained prominence for the synthesis of fluorine-18 labeled isoquinolines, particularly valuable for positron emission tomography applications [10]. The methodology utilizes iodonium salts as precursors, enabling nucleophilic substitution with fluorine-18 fluoride under mild conditions [10]. Copper-mediated radiofluorination protocols have demonstrated excellent regioselectivity and functional group tolerance, achieving radiochemical conversions up to 92 percent [10].
The synthesis of 1,3-dichloro-7-fluoroisoquinoline requires careful orchestration of multiple halogenation steps to achieve the desired substitution pattern while maintaining high yields and selectivity [11] [3]. Multi-step optimization involves the strategic sequencing of chlorination and fluorination reactions, with each step building upon the electronic modifications introduced by previous transformations [12].
The optimal synthetic sequence typically begins with chlorination at positions 1 and 3, followed by fluorine introduction at position 7 [11]. This order takes advantage of the activating effect of chlorine substituents, which enhance the electrophilicity of the heterocyclic system and facilitate subsequent fluorination [1]. Initial chlorination can be achieved using phosphorus oxychloride under controlled conditions, with reaction temperatures of 120-150 degrees Celsius providing optimal conversion rates [2].
Sequential halogenation strategies require careful optimization of reaction conditions to prevent over-substitution and maintain regioselectivity [14]. Temperature control emerges as a critical parameter, with gradual heating protocols often providing superior results compared to rapid temperature increases [15]. Solvent selection also plays a crucial role, with high-boiling aromatic solvents such as xylene and toluene providing optimal heat transfer and substrate solubility [16].
The introduction of fluorine following chlorination requires modified reaction conditions due to the altered electronic properties of the dichlorinated intermediate [11]. The presence of electron-withdrawing chlorine substituents reduces the electron density of the aromatic system, necessitating more reactive fluorinating agents or enhanced reaction conditions [7]. Elemental fluorine in combination with iodine carriers provides effective fluorination under these conditions [5].
Table 4: Multi-step Synthesis Optimization for Chlorine-Fluorine Co-substitution
| Step | Optimized Conditions | Initial Yield (%) | Optimized Yield (%) | Key Improvements |
|---|---|---|---|---|
| Initial Halogenation | Phosphorus Oxychloride, xylene, 140°C, 4 hours | 45 | 75 | Temperature control, solvent choice |
| Selective Chlorination | Phosphorus Oxychloride/Tetramethylene Sulfoxide, Dichloromethane, 26°C, 2 hours | 60 | 85 | Catalyst optimization |
| Fluorine Introduction | F₂/I₂, Freon-113, 0°C, 1 hour | 35 | 70 | Halogen carrier selection |
| Purification | Column chromatography, recrystallization | 80 | 95 | Solvent system optimization |
| Overall Process | Sequential one-pot procedure | 25 | 65 | Process integration |
One-pot synthetic strategies have been developed to minimize intermediate isolation and improve overall efficiency [17]. These approaches involve telescoping multiple halogenation steps within a single reaction vessel, with careful control of reagent addition and reaction timing [3]. The telescoped process typically achieves overall yields of 60-70 percent compared to 25-35 percent for traditional stepwise procedures [17].
Reaction monitoring plays a crucial role in multi-step optimization, with real-time analytical techniques enabling precise control of each transformation [18]. Gas chromatography-mass spectrometry and high-performance liquid chromatography provide continuous feedback on reaction progress, allowing for dynamic adjustment of reaction parameters [18]. This approach has led to significant improvements in both yield and selectivity for complex multi-halogenated products [18].
Purification strategies require optimization to handle the increased polarity and volatility of multi-halogenated products [19]. Column chromatography using silica gel with carefully optimized solvent gradients provides effective separation of target compounds from by-products . Recrystallization from appropriate solvent systems can achieve purities exceeding 95 percent while maintaining good recovery yields [19].
Transition metal catalysis has revolutionized the synthesis of substituted isoquinolines, providing access to complex structures through controlled bond formation and functional group introduction [20] [21] [22]. Palladium-catalyzed methodologies represent the most extensively developed approaches, offering exceptional versatility in constructing the isoquinoline framework while incorporating halogen substituents [17].
The Larock isoquinoline synthesis has been adapted for asymmetric applications using chiral palladium catalysts [20]. Palladium acetate in combination with Walphos ligands enables the asymmetric construction of 3,4-disubstituted isoquinolines with enantioselectivities reaching 97.5:2.5 enantiomeric ratio [20]. The reaction accommodates a broad range of internal alkynes and proceeds under mild conditions with excellent functional group tolerance [20].
Alpha-arylation followed by cyclization represents another powerful palladium-catalyzed approach for isoquinoline synthesis [22] [17]. This methodology utilizes the palladium-catalyzed arylation of ketone enolates followed by in situ cyclization with ammonium chloride [17]. The process demonstrates remarkable scope, accommodating electron-rich and electron-poor substrates with yields ranging from 68-92 percent for the arylation step and 73-97 percent for the cyclization [17].
Aminocarbonylation reactions provide direct access to isoquinoline-1-carboxamides through palladium-catalyzed carbon monoxide insertion [21]. The reaction of 1-iodoisoquinoline with various amines under carbon monoxide atmosphere yields the corresponding carboxamides in 55-89 percent yield [21]. Bidentate phosphine ligands such as XantPhos enhance the reaction efficiency, particularly for challenging substrates including aromatic amines and amino acid methyl esters [21].
Table 5: Catalytic Approaches in Ring Formation and Functional Group Introduction
| Catalyst System | Reaction Type | Substrate Scope | Reaction Conditions | Typical Yield (%) | Enantioselectivity (er) |
|---|---|---|---|---|---|
| Palladium Acetate/Walphos | Asymmetric Larock synthesis | Internal alkynes | Dimethylformamide, 100°C, 8-24 hours | 75-98 | 85:15 to 97.5:2.5 |
| Palladium Acetate/Triphenylphosphine | α-Arylation/cyclization | Ketone enolates | Tetrahydrofuran/Ethanol, 90°C, 18 hours | 68-92 | Not applicable |
| Palladium Acetate/XantPhos | Aminocarbonylation | Iodoisoquinolines | Dimethylformamide, Carbon monoxide (1 atmosphere), 80°C | 55-89 | Not applicable |
| Rhodium Pentamethylcyclopentadienyl Dichloride/Silver Hexafluoroantimonate | Carbon-hydrogen activation/annulation | Arylimidazoles | Acetic acid, 120°C, 12 hours | 60-95 | Not applicable |
| Copper Iodide/Dimethylethylenediamine | Cross-coupling | Aryl halides | Dimethylformamide, 110°C, 16 hours | 50-85 | Not applicable |
Rhodium-catalyzed methodologies offer complementary reactivity patterns for isoquinoline synthesis [23] [24]. Rhodium pentamethylcyclopentadienyl complexes catalyze the annulative coupling of arylimidazoles with various electrophiles, providing efficient access to benzimidazo-isoquinoline frameworks [23]. The reaction proceeds through carbon-hydrogen activation followed by cyclization, achieving yields of 60-95 percent under optimized conditions [23].
Copper-catalyzed approaches provide cost-effective alternatives to precious metal systems [25]. Copper iodide in combination with diamine ligands facilitates cross-coupling reactions for the construction of isoquinoline derivatives [25]. These systems demonstrate particular utility for late-stage functionalization and the introduction of diverse substituents [25].
Nickel-catalyzed methodologies have emerged as powerful tools for isoquinoline synthesis, particularly for substrates containing multiple halogen substituents [23]. Nickel complexes effectively activate carbon-halogen bonds in polyhalogenated precursors, enabling cascade reactions that construct the isoquinoline framework while introducing functional groups [23]. The increased reactivity of fluoroaryl substrates compared to chloroaryl analogues provides enhanced yields for fluorinated products [23].
Industrial-scale production of 1,3-dichloro-7-fluoroisoquinoline presents significant challenges related to process safety, environmental compliance, and economic viability [26] [27] [28]. The global isoquinoline market, valued at approximately 270 million United States dollars in 2023, is projected to reach 420 million United States dollars by 2033, reflecting growing demand for specialized heterocyclic compounds [27].
Scale-up considerations for multi-halogenated isoquinoline production require careful evaluation of heat transfer efficiency and reaction kinetics [28]. Batch reactors operating at 1-10 kilogram scales represent the current industry standard, utilizing jacketed vessels with external cooling systems to manage the exothermic nature of halogenation reactions [28]. Heat transfer limitations often necessitate extended reaction times and reduced substrate concentrations, impacting overall productivity [15].
Temperature control emerges as a critical factor in industrial halogenation processes, with precise regulation required to maintain selectivity and prevent decomposition [14]. Advanced process control systems incorporating real-time temperature monitoring and automated reagent addition enable consistent product quality across multiple batches [18]. The implementation of continuous flow reactors offers potential advantages in heat transfer efficiency and process control [28].
Reaction monitoring systems for industrial halogenation employ online analytical techniques to ensure process consistency and product quality [28]. Gas chromatography-mass spectrometry and high-performance liquid chromatography provide real-time analysis of reaction progress, enabling dynamic optimization of reaction parameters [18]. Process analytical technology integration allows for automated control based on analytical feedback, reducing batch-to-batch variability [28].
Table 6: Industrial-scale Production Challenges and Purification Protocols
| Challenge/Protocol | Current Methods | Optimization Approaches | Cost Considerations | Efficiency Metrics |
|---|---|---|---|---|
| Scale-up Factors | Batch reactors, 1-10 kilogram scale | Continuous flow reactors | Capital investment versus throughput | Space-time yield improvement |
| Heat Transfer Efficiency | External cooling, jacketed vessels | Microreactor technology | Energy consumption optimization | Energy efficiency (kilojoules per mole) |
| Reaction Monitoring | Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography analysis | Real-time analytics | Analytical instrument costs | Real-time process control |
| Purification Strategy | Crystallization, distillation | Supercritical fluid extraction | Solvent costs and recovery | Purity enhancement (95-99%) |
| Waste Management | Solvent recovery, neutralization | Green chemistry principles | Environmental compliance costs | Waste reduction (70-90%) |
| Quality Control | Nuclear Magnetic Resonance, Mass Spectrometry, elemental analysis | Process analytical technology | Regulatory validation expenses | Batch-to-batch consistency |
Purification protocols for industrial-scale production must balance product purity requirements with economic considerations [19]. Crystallization represents the preferred purification method for isoquinoline derivatives, offering excellent purity enhancement with minimal solvent consumption [28]. Solvent selection for crystallization requires consideration of environmental impact, with efforts focused on replacing hazardous solvents with greener alternatives [19].
Distillation serves as a complementary purification technique, particularly effective for removing low-boiling impurities and unreacted starting materials [28]. Fractional distillation under reduced pressure enables purification while minimizing thermal degradation of heat-sensitive products [29]. The implementation of heat integration systems reduces energy consumption and improves overall process efficiency [28].
Waste management protocols address the environmental challenges associated with halogenated waste streams [27]. Solvent recovery systems achieve 70-90 percent recovery rates for commonly used organic solvents, significantly reducing disposal costs and environmental impact [28]. Neutralization procedures for acidic waste streams require careful pH control to prevent corrosion and ensure compliance with discharge regulations [27].